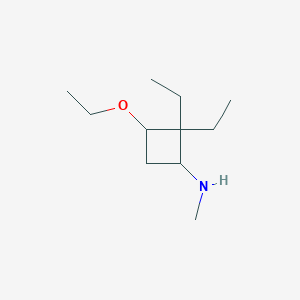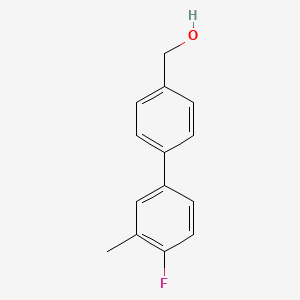
4-(4-Fluoro-3-methylphenyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound belonging to the class of biphenyl derivatives It features a biphenyl core with a fluorine atom at the 4’ position and a methyl group at the 3’ position, along with a methanol group attached to the 4 position of the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Methanol Group: The methanol group can be introduced by reducing a corresponding aldehyde or ketone derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Amino derivatives, thiol derivatives.
Aplicaciones Científicas De Investigación
(4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methanol group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation, depending on its specific application and context.
Comparación Con Compuestos Similares
4-Fluoro-3-methylphenol: Similar structure but lacks the biphenyl core.
4-Methylbiphenyl: Similar biphenyl core but lacks the fluorine and methanol groups.
4-Fluoro-4’-methylbiphenyl: Similar biphenyl core with fluorine and methyl groups but lacks the methanol group.
Uniqueness: (4’-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the combination of the biphenyl core, fluorine atom, methyl group, and methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
885964-14-7 |
|---|---|
Fórmula molecular |
C14H13FO |
Peso molecular |
216.25 g/mol |
Nombre IUPAC |
[4-(4-fluoro-3-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H13FO/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3 |
Clave InChI |
MXNAXBOKCFWUAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


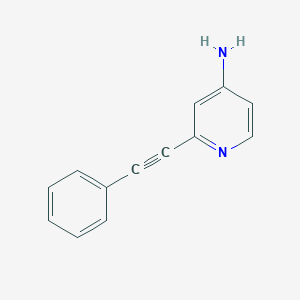
![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)

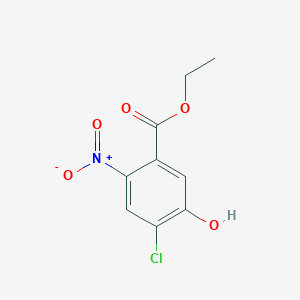
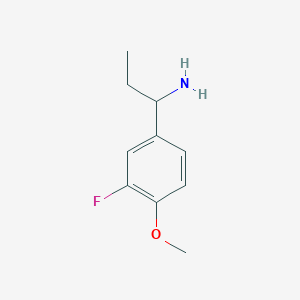
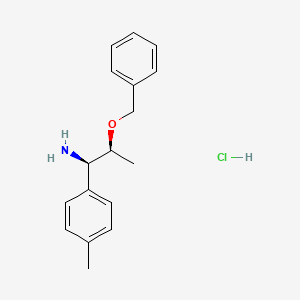
![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)

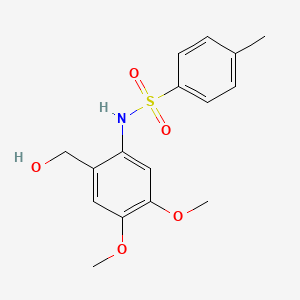

![N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13000562.png)
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000565.png)
![5,7-Dimethylbenzo[d]isothiazole](/img/structure/B13000567.png)
